N-(2,4-dimethoxyphenyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
Description
N-(2,4-Dimethoxyphenyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a synthetic quinazolinone derivative characterized by a glycinamide backbone substituted with a 2,4-dimethoxyphenyl group and a 4-oxoquinazolin-3(4H)-yl acetyl moiety. Quinazolinones are a privileged scaffold in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties. The compound’s structure combines a methoxy-substituted aromatic ring with a quinazolinone core, likely enhancing its pharmacokinetic properties and target affinity.
Properties
Molecular Formula |
C20H20N4O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C20H20N4O5/c1-28-13-7-8-16(17(9-13)29-2)23-18(25)10-21-19(26)11-24-12-22-15-6-4-3-5-14(15)20(24)27/h3-9,12H,10-11H2,1-2H3,(H,21,26)(H,23,25) |
InChI Key |
VWLCDMRDDFRAQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the dimethoxyphenyl group and the glycinamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar quinazolinone structures exhibit significant anticancer properties. For instance, quinazolinones have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies suggest that N-(2,4-dimethoxyphenyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide may also demonstrate these properties, making it a candidate for further pharmacological studies.
Anti-inflammatory Effects
Quinazolinone derivatives are known for their anti-inflammatory activities. Compounds in this class have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that this compound may have therapeutic potential in treating inflammatory diseases.
Antimicrobial Activity
The compound's structure implies potential antimicrobial properties, as quinazolinones are often associated with antibacterial and antifungal activities . Preliminary studies on similar compounds have shown effectiveness against various microbial strains, indicating that this compound could be explored for its ability to combat infections.
Synthesis and Evaluation of Quinazolinone Derivatives
A study focused on synthesizing various quinazolinone derivatives demonstrated their biological activities, including anticancer and anti-inflammatory effects. The study synthesized compounds similar to this compound and evaluated their efficacy against cancer cell lines . Results indicated promising activity, warranting further investigation into structure-activity relationships.
In Silico Studies on Biological Targets
In silico docking studies have been performed to predict the binding affinity of quinazolinone derivatives to specific biological targets such as acetylcholinesterase (AChE). These studies suggest that modifications in the quinazolinone structure can enhance binding efficacy and selectivity . Such findings support the hypothesis that this compound could be optimized for better therapeutic outcomes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Anticancer Potential
The target compound’s structural analogs demonstrate anticancer activity through mechanisms such as kinase inhibition or DNA intercalation. For example:
- Compound 11n (Table 1) showed moderate activity in preliminary anticancer assays, attributed to the methoxystyryl group enhancing cellular uptake .
- Compound 11s (), bearing a bromostyryl group, exhibited superior activity against breast cancer cell lines (IC₅₀: 8.2 µM) compared to chloro-substituted analogs (IC₅₀: 12.5 µM) .
Antimicrobial Activity
Quinazolinone derivatives with acetamide linkers, such as 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (), act as enoyl-acyl carrier protein reductase (InhA) inhibitors (MIC: 1.56 µg/mL against Mycobacterium tuberculosis), highlighting the role of halogen substituents in enhancing antitubercular potency .
Antidiabetic Activity
N-Substituted 4-oxoquinazolin-3(4H)-yl derivatives (e.g., N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide in ) reduced blood glucose levels by 58% in diabetic rat models, suggesting that electron-deficient aromatic groups improve hypoglycemic efficacy .
Biological Activity
N-(2,4-dimethoxyphenyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 396.4 g/mol
- CAS Number : 1190274-19-1
The compound features a quinazoline moiety, known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of methoxy groups on the phenyl ring may enhance lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. These interactions can disrupt essential processes in pathogens or cancer cells. Notably, compounds with similar structures have demonstrated mechanisms such as:
- Enzyme Inhibition : Compounds in the quinazoline class often inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : They may act as agonists or antagonists at various receptors, influencing signaling pathways critical for cell function.
- DNA Interaction : Some derivatives have been shown to intercalate with DNA, leading to apoptosis in cancer cells.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Demonstrated cytotoxic effects against various cancer cell lines (e.g., SKM-1). |
| Antimicrobial | Exhibits antibacterial properties against specific strains (e.g., Gram-positive bacteria). |
| Enzyme Inhibition | Inhibits specific enzymes related to cancer progression (e.g., HDAC isoforms). |
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the compound's efficacy against the SKM-1 myelodysplastic syndrome cell line. Results indicated significant cytotoxicity with an IC value indicating effective dose levels for inducing apoptosis through histone deacetylase inhibition . -
Antimicrobial Properties :
A comparative analysis showed that derivatives of quinazoline compounds exhibit varying degrees of antibacterial activity. The specific compound demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic . -
Mechanistic Insights :
In silico studies have suggested that the compound interacts favorably with target enzymes involved in metabolic pathways critical for cancer cell survival. Molecular docking studies revealed strong binding affinities, supporting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
